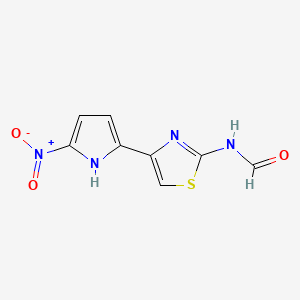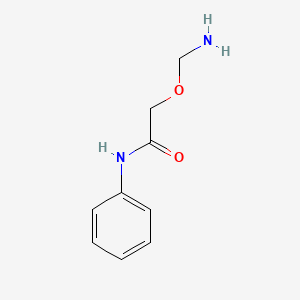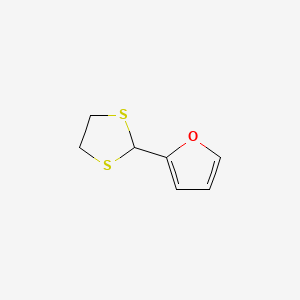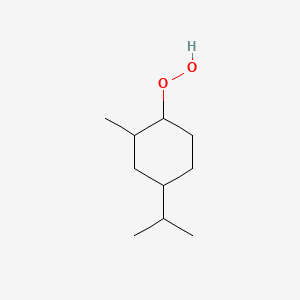
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is an organic compound characterized by a hydroperoxy group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane typically involves the hydroperoxidation of 2-methyl-4-propan-2-ylcyclohexane. This reaction can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the stability of the hydroperoxide group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxy group can yield alcohols.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and can vary depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the hydroperoxy group.
1-Methyl-4-propan-2-ylcyclohexene: Another structurally related compound with different functional groups.
Uniqueness: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
78-58-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
1-hydroperoxy-2-methyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-5-10(12-11)8(3)6-9/h7-11H,4-6H2,1-3H3 |
Clé InChI |
UYKCNZCGIXKEGY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1OO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



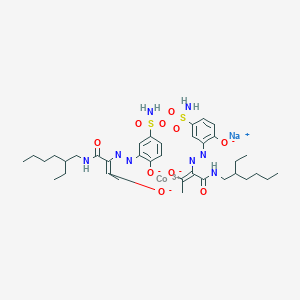
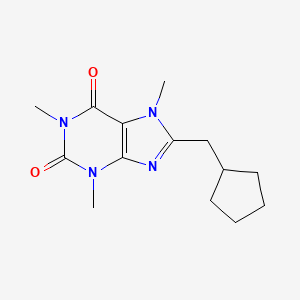

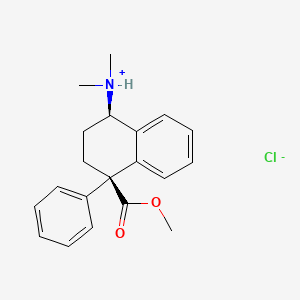
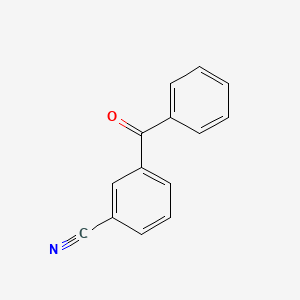
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
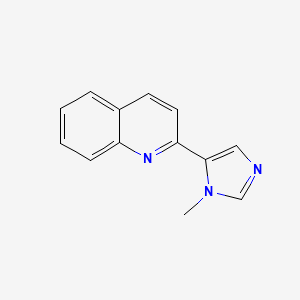
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
